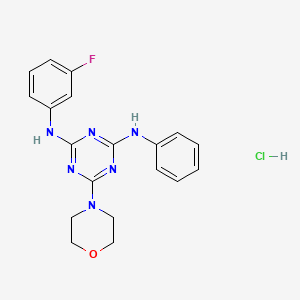
N2-(3-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being a heterocyclic ring with alternating single and double bonds, would have aromatic properties. The presence of the fluorine atom would introduce electronegativity, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, and the fluorine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom and the morpholino group could affect its polarity and therefore its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and characterization of triazine derivatives and their derivatives have been extensively studied. For example, the work by Gorle et al. (2016) on the synthesis of pyrimidine derivatives linked with morpholino phenyl groups reports on the preparation of a series of compounds with potential larvicidal activity, highlighting the utility of triazine compounds in developing pest control agents (Gorle et al., 2016). Similarly, the synthesis of 1,3,5-triazine derivatives by Zhang Li-hu (2014) provides a method for creating compounds through the reaction of morpholine, showcasing the versatility of triazine derivatives in chemical synthesis (Zhang Li-hu, 2014).
Biological Applications
Research on related compounds demonstrates significant biological activity, suggesting potential applications in medicine and agriculture. The development of neurokinin-1 receptor antagonists, as described by Harrison et al. (2001), involves compounds with a morpholine group, indicating the role of triazine derivatives in creating therapeutics for conditions like emesis and depression (Harrison et al., 2001). Additionally, the antimycobacterial activity of synthesized fluorinated compounds, as explored by Sathe et al. (2011), suggests the utility of triazine derivatives in developing antimicrobial agents (Sathe et al., 2011).
Sensor Development and Environmental Applications
The compound's potential in sensor development and environmental applications is highlighted by Ge et al. (2015), who synthesized a novel fluorescein derivative based on a morpholine-triazine structure, exhibiting sensitivity to solvents, pH, and metal ions, suggesting its use as an efficient sensor (Ge et al., 2015). Furthermore, the use of low-cost biosorbents for pesticide removal from wastewater, as studied by Boudesocque et al. (2008), where triazine-based pesticides were effectively adsorbed, underscores the environmental relevance of triazine derivatives (Boudesocque et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O.ClH/c20-14-5-4-8-16(13-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-9-11-27-12-10-26;/h1-8,13H,9-12H2,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPGKVHVMRYZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)
![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)
![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)
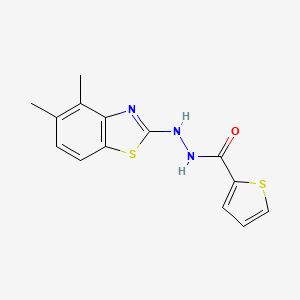
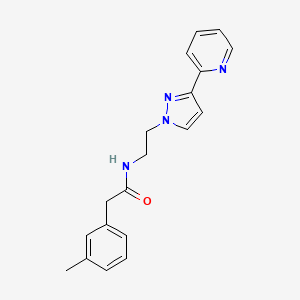
![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)
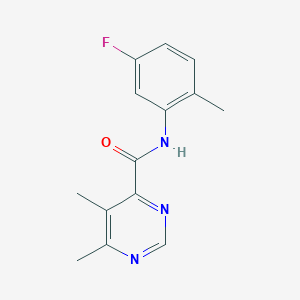
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)
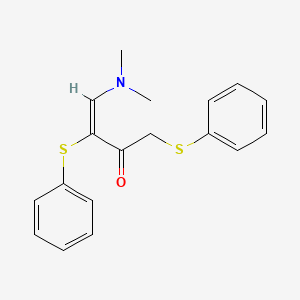
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)

